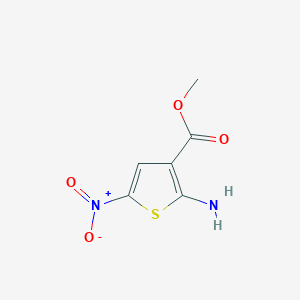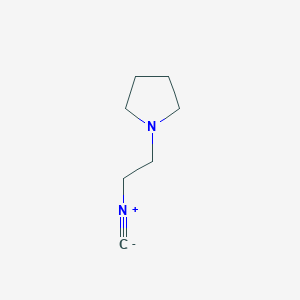
1-(2-Isocyanoethyl)pyrrolidine
Descripción general
Descripción
1-(2-Isocyanoethyl)pyrrolidine is a chemical compound with the CAS Number: 2920-10-7 . It has a molecular weight of 124.19 and its IUPAC name is 1-(2-isocyanoethyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for 1-(2-Isocyanoethyl)pyrrolidine is 1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-7H2 . This indicates that the molecule contains 7 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
1-(2-Isocyanoethyl)pyrrolidine is a liquid at room temperature . It has a storage temperature of -10 degrees Celsius .Aplicaciones Científicas De Investigación
Cycloaddition Reactions
1-(2-Isocyanoethyl)pyrrolidine, as a type of pyrrolidine, is significantly involved in cycloaddition reactions. A notable example is the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This reaction, which has been experimentally and computationally studied, leads to the formation of pyrrolidine derivatives under mild conditions. Such derivatives have applications in medicine and industry, including dyes and agrochemicals (Żmigrodzka et al., 2022).
Synthesis of Complex Poly-heterocyclic Pyrrolidines
Pyrrolidines are pivotal in organic synthesis, metal catalysis, and organocatalysis. A research on direct and stereospecific [3+2] synthesis of pyrrolidines from unactivated alkenes demonstrates their significance. The study introduced a method to access complex poly-heterocyclic pyrrolidines from basic materials using an organoaluminum promoter. This advancement is crucial for applications in ligands for transition-metal catalysts (Otero-Fraga et al., 2017).
Biological Activity of Pyrrolidine Derivatives
Pyrrolidine derivatives exhibit a broad spectrum of pharmacological properties. For example, pyrrolo[3,4-c]pyridine derivatives, closely related to pyrrolidines, have been researched for their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities. These derivatives are instrumental in treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).
Pyrrolidine Pyrolysis in Biofuel Research
Pyrrolidine also plays a role in the research of biofuels. The pyrolysis of pyrrolidine, a model substance for saturated nitrogenated heterocycles in plants, was studied in the context of biofuel development. The study provides insights into the combustion chemistry of such compounds, which is essential for biofuel applications (Lucassen et al., 2013).
Safety And Hazards
Direcciones Futuras
While specific future directions for 1-(2-Isocyanoethyl)pyrrolidine are not mentioned in the retrieved data, pyrrolidine structures are increasingly being used in drug discovery due to their diverse therapeutic applications . They are known to access relatively underexplored chemical space and novel intellectual property (IP) space .
Propiedades
IUPAC Name |
1-(2-isocyanoethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGLIUHTOPMAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374791 | |
| Record name | 1-(2-isocyanoethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isocyanoethyl)pyrrolidine | |
CAS RN |
2920-10-7 | |
| Record name | 1-(2-isocyanoethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2920-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/no-structure.png)

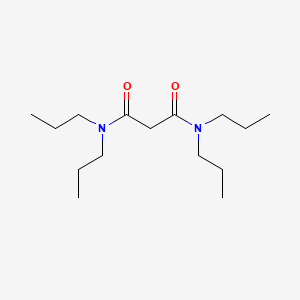
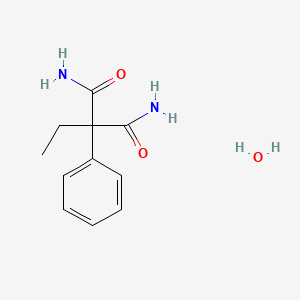

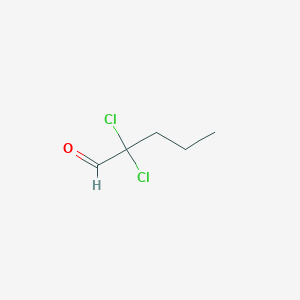
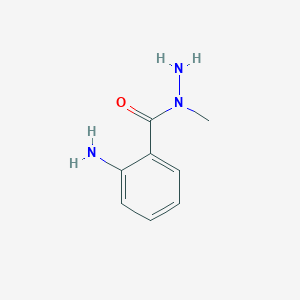
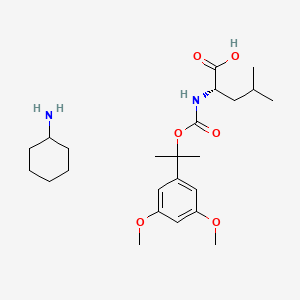

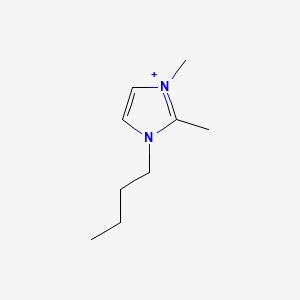
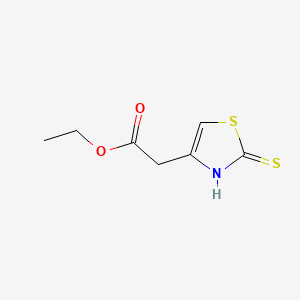

![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1597649.png)
